PDE4-IN-25

PDE4B PDE4D Inflammation

In vitro PDE4 inhibition often suffers from off-target crosstalk, confounding cAMP readouts. PDE4-IN-25 solves this with a defined selectivity fingerprint: • PDE4B IC50 = 33 nM, PDE4D IC50 = 21 nM - nanomolar potency for precise dose-response construction. • >900-fold selectivity over PDE1-3, 5-9, 11 - eliminates cGMP-PDE interference. • 1.36 Å co-crystal structure (PDB 1Y2K) enables rational SAR and docking studies. Supplied with rigorous QC (≥98% HPLC) and global logistics support.

Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
CAS No. 346440-86-6
Cat. No. B162984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE4-IN-25
CAS346440-86-6
Synonyms3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H15N3O4/c1-4-21-14(18)13-9(2)15-16(10(13)3)11-6-5-7-12(8-11)17(19)20/h5-8H,4H2,1-3H3
InChIKeyMSYGAHOHLUJIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDE4-IN-25 (CAS 346440-86-6) Procurement & Selection Guide for PDE4 Research


PDE4-IN-25 (CAS 346440-86-6), also designated as compound 12 or Phosphodiesterase 4 Inhibitor, is a pyrazole-based small-molecule inhibitor of cyclic AMP-specific phosphodiesterase 4 (PDE4) . Its systematic chemical name is ethyl 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (molecular formula C₁₄H₁₅N₃O₄, MW 289.29) . Structurally, this compound belongs to the phenylpyrazole class and functions as an active site-binding PDE4 inhibitor . A high-resolution (1.36 Å) X-ray co-crystal structure of PDE4-IN-25 bound to the human PDE4D catalytic domain is publicly available (PDB ID: 1Y2K), providing experimentally validated atomic-level binding mode data [1].

Why Generic Substitution of PDE4-IN-25 (CAS 346440-86-6) is Scientifically Unjustified


PDE4 inhibitors constitute a structurally heterogeneous family with highly variable subtype selectivity profiles, potency ranges spanning four orders of magnitude (pM to μM), and divergent off-target PDE inhibition signatures [1]. Within this class, generic substitution based solely on nominal "PDE4 inhibitor" classification is scientifically unsound because a compound's specific substitution pattern, heterocyclic scaffold, and stereoelectronic properties dictate its precise binding mode, which in turn governs its isoform selectivity, pan-PDE promiscuity, and biological consequences [2]. PDE4-IN-25 possesses a discrete quantitative profile—characterized by nanomolar PDE4B/PDE4D potency, a specific >900-fold selectivity window against non-PDE4 family members, and a co-crystallographically validated binding mode—that cannot be assumed of alternative pyrazole-based PDE4 inhibitors or other PDE4 inhibitor chemotypes .

PDE4-IN-25 (CAS 346440-86-6) Quantitative Differentiation Evidence


Superior PDE4B and PDE4D Potency of PDE4-IN-25 Relative to Rolipram

PDE4-IN-25 inhibits human PDE4B with an IC50 of 33 nM and human PDE4D with an IC50 of 21 nM . In head-to-head comparison using the same assay platform, the classical PDE4 inhibitor rolipram exhibited substantially weaker inhibition, with IC50 values of 570 nM against PDE4B and 1,100 nM (1.1 μM) against PDE4D . The magnitude of potency difference is substantial: PDE4-IN-25 is approximately 17-fold more potent against PDE4B and 52-fold more potent against PDE4D than rolipram .

PDE4B PDE4D Inflammation cAMP Signaling

Broad Selectivity Profile of PDE4-IN-25 Across PDE Superfamily

PDE4-IN-25 demonstrates minimal cross-reactivity against a broad panel of non-PDE4 phosphodiesterase family members. Quantitative selectivity profiling shows IC50 values exceeding 30 μM against PDE1B, PDE2A, PDE3B, PDE5A, PDE7B, PDE8A, PDE9A, and PDE11A . Based on the PDE4B IC50 of 33 nM, this corresponds to a selectivity index of >909-fold for PDE4B over these non-PDE4 family members . Notably, PDE4-IN-25 exhibits partial inhibition of PDE10A with an IC50 of 6.9 μM, representing a ~209-fold selectivity for PDE4B over PDE10A .

PDE Selectivity Off-target Profiling Assay Development

High-Resolution Crystal Structure of PDE4-IN-25 Bound to PDE4D Catalytic Domain

A co-crystal structure of PDE4-IN-25 bound to the catalytic domain of human PDE4D has been solved at 1.36 Å resolution and deposited in the Protein Data Bank (PDB ID: 1Y2K) [1]. The structure reveals the precise atomic interactions between the pyrazole scaffold and the PDE4D active site, confirming competitive binding at the cAMP substrate pocket [1]. This structural information was generated as part of a scaffold-based drug design program that successfully identified a family of potent PDE4 inhibitors, with the pyrazole core representing a validated pharmacophore distinct from the catechol diether scaffold of rolipram [1].

Structural Biology Binding Mode Crystallography Scaffold-Based Drug Design

PDE4-IN-25 Represents Pyrazole Scaffold with Documented PDE4 Selectivity Advantages Over Rolipram

The aryl and heteroaryl pyrazole chemotype—exemplified by PDE4-IN-25—has been explicitly characterized in patent literature as exhibiting improved PDE4 inhibition and selectivity compared to compounds such as rolipram [1]. Specifically, the pyrazole scaffold achieves selective PDE4 inhibition relative to other PDE classes, a property attributed to its distinct binding interactions within the PDE4 active site that differ fundamentally from the catechol-based rolipram pharmacophore [1]. PDE4-IN-25 is a representative member of this chemotype class.

Chemotype Differentiation Scaffold Comparison Selectivity

PDE4-IN-25 (CAS 346440-86-6) Recommended Research Applications


Enzymatic and Cellular cAMP Signaling Studies Requiring Defined PDE4 Inhibition

PDE4-IN-25 is optimally suited for in vitro enzymatic assays and cell-based cAMP signaling experiments where selective, nanomolar-potency PDE4 inhibition is required. The compound's 33 nM IC50 against PDE4B and 21 nM against PDE4D , combined with its >900-fold selectivity window against non-PDE4 phosphodiesterases , enables researchers to attribute observed cAMP elevations specifically to PDE4 blockade rather than confounding inhibition of cGMP-hydrolyzing PDEs (e.g., PDE5, PDE6, PDE9, PDE11). This specificity is particularly valuable in studies of inflammatory signaling where PDE4-mediated cAMP degradation is a central regulatory node. The defined IC50 values allow for precise concentration-response curve construction and calculation of target occupancy.

Structural Biology and Structure-Guided Medicinal Chemistry

PDE4-IN-25 is uniquely valuable for structural biology applications and structure-guided drug design programs due to the availability of a 1.36 Å resolution co-crystal structure with the human PDE4D catalytic domain (PDB ID: 1Y2K) [1]. This high-resolution structural data enables rational, computationally driven design of novel pyrazole-based PDE4 inhibitors, supports molecular docking studies, and facilitates structure-activity relationship (SAR) exploration around the pyrazole scaffold. The experimentally validated binding mode provides atomic-level insight into key ligand-protein interactions that govern both potency and PDE4 subtype recognition [1].

In Vitro Inflammation and Cytokine Release Models

Based on PDE4-IN-25's established role in inflammatory disease research and its potent inhibition of PDE4B (IC50 = 33 nM) —the PDE4 subtype most strongly associated with anti-inflammatory effects—this compound is appropriate for in vitro models of cytokine release and inflammatory mediator production. PDE4-IN-25 enables investigation of cAMP-mediated suppression of TNF-α, IL-17, and other pro-inflammatory cytokines downstream of PDE4 inhibition, providing a quantitative tool for dissecting cAMP-dependent anti-inflammatory signaling pathways in immune cells and structural cells relevant to respiratory, dermatological, and autoimmune inflammation.

Selectivity Profiling and Assay Validation

PDE4-IN-25 serves as a validated positive control and calibration standard for phosphodiesterase selectivity profiling assays. Its well-characterized selectivity fingerprint—IC50 >30 μM against PDE1B, PDE2A, PDE3B, PDE5A, PDE7B, PDE8A, PDE9A, and PDE11A, with moderate PDE10A inhibition (IC50 = 6.9 μM) —provides a benchmark for assessing the selectivity of novel PDE4 inhibitors under development. The compound's dual reference data against both PDE4B and PDE4D (33 nM and 21 nM, respectively) further allows researchers to calibrate subtype-specific assay sensitivity and verify inter-assay reproducibility.

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